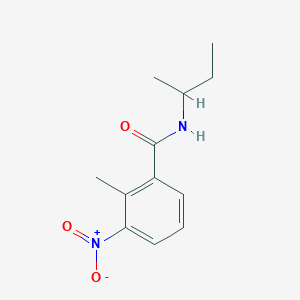

N-(butan-2-yl)-2-methyl-3-nitrobenzamide

Description

N-(Butan-2-yl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 2-methyl-3-nitro-substituted aromatic ring and a branched butan-2-yl amide group. Benzamide derivatives are widely studied due to their versatility in organic synthesis, catalysis, and pharmaceutical applications. The nitro group at the 3-position and methyl group at the 2-position on the aromatic ring likely influence electronic and steric properties, making this compound a candidate for metal-catalyzed C–H functionalization or bioactive molecule development .

Properties

IUPAC Name |

N-butan-2-yl-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-8(2)13-12(15)10-6-5-7-11(9(10)3)14(16)17/h5-8H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKZGBULZDWZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-methyl-3-nitrobenzamide typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amidation: The nitro-substituted methylbenzene is then subjected to amidation. This step involves reacting the nitro compound with butan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is N-(butan-2-yl)-2-methyl-3-aminobenzamide.

Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-(butan-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Characterization Techniques

Key characterization methods for benzamides include:

- Spectroscopy : ¹H NMR and ¹³C NMR to confirm substituent positions and amide bond formation.

- Mass Spectrometry : ESI-HRMS or GC-MS for molecular weight validation (e.g., as in and ).

- X-ray Crystallography : To resolve molecular geometry, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide using SHELX software ().

Comparative Analysis with Structural Analogues

The table below highlights structural and functional differences between N-(butan-2-yl)-2-methyl-3-nitrobenzamide and related compounds:

Substituent Effects on Reactivity and Function

- Branching in Amide Side Chain : The butan-2-yl group introduces moderate steric hindrance, unlike the highly hindered 2,2-diphenylethyl group () or the flexible propoxy chain (). This balance may optimize catalytic or binding interactions.

- Electronic Modulation : The methyl group at the 2-position likely donates electron density via hyperconjugation, contrasting with electron-withdrawing groups like CF₃ () or chloro-pyridinyl ().

Biological Activity

N-(butan-2-yl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a butan-2-yl side chain attached to a benzamide structure. Its molecular formula is with a molecular weight of 232.27 g/mol. The compound's structure allows it to interact with various biological targets, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biochemical effects. The compound has been shown to inhibit specific enzymes or receptors, modulating pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation. For instance, studies have shown that treatment with this compound reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages .

Case Studies and Research Findings

- Antimicrobial Resistance Study : A study conducted on biofilms formed by Pseudomonas aeruginosa revealed that this compound could effectively disrupt biofilm formation at sub-MIC concentrations. This disruption was linked to the compound's ability to penetrate biofilm matrices and exert antimicrobial effects .

- Inflammation Model : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound significantly reduced paw edema in mice, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.